molecular formula C10H9Cl2NO3 B6301926 3-Acetyl-2,6-dichloro-4-hydroxyacetanilide CAS No. 2301856-06-2

3-Acetyl-2,6-dichloro-4-hydroxyacetanilide

Cat. No.: B6301926
CAS No.: 2301856-06-2
M. Wt: 262.09 g/mol
InChI Key: QROPJUOZAGRYIB-UHFFFAOYSA-N
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Description

3-Acetyl-2,6-dichloro-4-hydroxyacetanilide is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is known for its applications in pharmaceuticals, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,6-dichloro-4-hydroxyacetanilide typically involves the acetylation of 2,6-dichloro-4-hydroxyacetanilide. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired position. Common reagents used in this process include acetic anhydride and a suitable catalyst, such as pyridine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,6-dichloro-4-hydroxyacetanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Acetyl-2,6-dichloro-4-hydroxyacetanilide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Acetyl-2,6-dichloro-4-hydroxyacetanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-hydroxyacetanilide
  • 3-Acetyl-4-hydroxyacetanilide
  • 2,6-Dichloro-3-acetylacetanilide

Uniqueness

3-Acetyl-2,6-dichloro-4-hydroxyacetanilide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(3-acetyl-2,6-dichloro-4-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-4(14)8-7(16)3-6(11)10(9(8)12)13-5(2)15/h3,16H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROPJUOZAGRYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)Cl)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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